3-Methyl-4-nitrophenyl isothiocyanate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-isothiocyanato-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O2S/c1-6-4-7(9-5-13)2-3-8(6)10(11)12/h2-4H,1H3 |
InChI Key |
ODKLJMCSCVUOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
An Overview of Isothiocyanate Chemistry in Contemporary Research
Isothiocyanates, characterized by the functional group -N=C=S, are a well-established class of compounds in chemical research. chemrxiv.orgrsc.org They are recognized for their presence in a variety of natural sources, most notably in cruciferous vegetables like broccoli and cabbage, where they exist as glucosinolate precursors. mdpi.com The enzymatic hydrolysis of these precursors releases isothiocyanates, which are responsible for the characteristic pungent flavor of these plants. mdpi.com
In the realm of synthetic chemistry, isothiocyanates serve as valuable intermediates. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is harnessed in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. nih.gov Numerous synthetic methods have been developed for the preparation of isothiocyanates, often involving the reaction of primary amines with carbon disulfide or thiophosgene (B130339) and its derivatives. nih.govcbijournal.com
The academic interest in isothiocyanates is also fueled by their diverse biological activities. Research has extensively documented their antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgrsc.org This has led to numerous studies exploring their potential as therapeutic agents. mdpi.com
The Structural Significance of the 3 Methyl 4 Nitrophenyl Moiety
The 3-Methyl-4-nitrophenyl moiety imparts specific electronic and steric properties to the isothiocyanate molecule, which are crucial in defining its reactivity and potential interactions with biological systems. The benzene (B151609) ring provides a rigid framework, while the methyl and nitro substituents influence the electron density distribution within the ring and on the isothiocyanate group.
The nitro group (-NO2) at the para position is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This deactivation can influence the reactivity of the isothiocyanate group. Conversely, the methyl group (-CH3) at the meta position is a weak electron-donating group. The interplay of these substituents creates a unique electronic environment that can be exploited in various chemical reactions.
Research Trajectories and Academic Relevance of 3 Methyl 4 Nitrophenyl Isothiocyanate
Established Synthetic Pathways
The traditional and most common methods for synthesizing aryl isothiocyanates, including this compound, typically begin with a primary amine precursor. These pathways involve the formation of a key intermediate, which is then converted to the final isothiocyanate product.
The direct precursor for the synthesis of this compound is 3-Methyl-4-nitroaniline. The general approach involves the conversion of this primary aromatic amine into the target isothiocyanate. The presence of the nitro group makes the aniline (B41778) derivative electron-deficient, which can influence the reaction conditions required for efficient synthesis. chemrxiv.orgorganic-chemistry.org
Methods have been developed to accommodate such electron-deficient substrates. For instance, a two-step process is often more effective than a one-pot synthesis for nitro-substituted aryl amines. organic-chemistry.org In this approach, the amine is first converted to an intermediate, which is then transformed into the isothiocyanate, often resulting in higher yields for electron-deficient compounds. chemrxiv.orgorganic-chemistry.org Specifically, the synthesis of 4-nitrophenyl isothiocyanate from 4-nitroaniline (B120555) has been demonstrated using a two-step process involving phenyl chlorothionoformate, which is a versatile method for highly electron-deficient aryl and heterocyclic isothiocyanates. chemrxiv.orgorganic-chemistry.org
A cornerstone of modern isothiocyanate synthesis is the decomposition of dithiocarbamate (B8719985) salts. nih.gov This process involves two main stages: the formation of a dithiocarbamate salt from a primary amine and carbon disulfide (CS₂), followed by a desulfurization step to yield the isothiocyanate. nih.govcbijournal.com The dithiocarbamate salt is typically formed by reacting the primary amine with CS₂ in the presence of a base. nih.govchemicalbook.com
A variety of desulfurization agents have been developed to facilitate the conversion of the dithiocarbamate intermediate to the isothiocyanate. The choice of reagent can impact the reaction's efficiency, substrate scope, and environmental footprint. nih.govresearchgate.net
Common Desulfurization Agents:
Thiophosgene (B130339) (CSCl₂) : A classic and highly effective reagent, but its high toxicity limits its use. nih.govnih.gov
Triphosgene : A solid, safer alternative to thiophosgene. nih.gov
Metal-Based Reagents : Inexpensive and readily available catalysts like cobalt(II) chloride and copper(II) sulfate (B86663) can produce aromatic isothiocyanates in fair to good yields under mild conditions. nih.gov
Oxidative Agents : Reagents like hydrogen peroxide and sodium persulfate are considered greener alternatives that are stable, easy to handle, and inexpensive. nih.gov Sodium persulfate is particularly efficient for a wide range of isothiocyanates, including aryl derivatives. nih.gov
Other Reagents : Tosyl chloride, ethyl chloroformate, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) are also effective desulfurizing agents that mediate the decomposition of dithiocarbamate salts. nih.govorganic-chemistry.org
The general mechanism involves the dithiocarbamate salt acting as a nucleophile, reacting with the electrophilic desulfurizing agent to form an unstable intermediate. nih.gov This intermediate then eliminates a sulfur-containing byproduct to form the stable isothiocyanate. nih.gov
| Desulfurization Agent | Key Characteristics | Substrate Scope | Reference |
|---|---|---|---|
| Thiophosgene | Highly effective but toxic. | Aromatic and chiral isothiocyanates. | nih.govnih.gov |
| Hydrogen Peroxide (H₂O₂) | Green, stable, inexpensive. | Non-chiral isothiocyanates and diisothiocyanates. | nih.gov |
| Sodium Persulfate (Na₂S₂O₈) | Efficient, safe, works in water. | Alkyl, aryl, and chiral isothiocyanates. | nih.gov |
| Tosyl Chloride (TsCl) | Allows for in situ generation of dithiocarbamate; fast reaction. | Alkyl and aryl isothiocyanates. | nih.govorganic-chemistry.org |
| Cobalt(II) Chloride / Copper(II) Sulfate | Cheap, readily available, air-stable catalysts. | Aromatic and aliphatic isothiocyanates. | nih.gov |
| Propane Phosphonic Acid Anhydride (T3P®) | Efficient desulfurating agent. | Broad scope, including aryl isothiocyanates. | organic-chemistry.org |
The synthesis of isothiocyanates from primary amines and carbon disulfide can be performed as either a one-pot or a multi-step (often two-step) process. organic-chemistry.orgmdpi.com
One-Pot Synthesis : In this approach, the dithiocarbamate salt is generated in situ and immediately treated with a desulfurization agent without isolation. nih.govmdpi.com This method is often faster and more convenient. researchgate.net However, one-pot methods can be less effective for producing electron-deficient aryl isothiocyanates, sometimes resulting in low yields or trace amounts of the desired product. nih.govorganic-chemistry.org For example, the one-pot synthesis of 1-isothiocyanato-3-nitrobenzene yielded only trace amounts, whereas a two-step process was significantly more successful. nih.gov
Multi-Step (Two-Step) Synthesis : This strategy involves the initial formation and isolation of the dithiocarbamate salt, which is then subjected to desulfurization in a separate step. nih.gov This approach is often more versatile and provides significantly higher yields for challenging substrates, such as electron-deficient anilines like 3-Methyl-4-nitroaniline. nih.govchemrxiv.orgorganic-chemistry.org The two-step process using phenyl chlorothionoformate, for instance, is highly effective for a broad range of amines, including nitro-substituted ones. organic-chemistry.org
The choice between a one-pot or multi-step strategy depends on the specific substrate and the desired efficiency. For electron-rich substrates, a one-pot method may be sufficient, while for electron-deficient compounds like 3-Methyl-4-nitroaniline, a two-step approach is generally preferred to achieve higher yields. nih.govorganic-chemistry.org
Precursor Chemistry and Intermediate Reactions in Synthesis
The primary precursor for the synthesis of this compound is 3-Methyl-4-nitroaniline . The key transformation in its conversion is the reaction with carbon disulfide to form a dithiocarbamate salt intermediate. nih.govnih.gov
This initial reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of CS₂. This is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, which facilitates the deprotonation of the amine and the formation of the dithiocarbamate salt. nih.govnih.govmdpi.com The resulting intermediate, a triethylammonium (B8662869) or sodium dithiocarbamate salt, is often a stable species that can be isolated, particularly in two-step syntheses. nih.govcbijournal.com
Advanced Synthetic Techniques and Innovations
While traditional methods are well-established, research continues to yield advanced and innovative techniques for isothiocyanate synthesis that offer improvements in speed, safety, and efficiency.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while providing fair to high yields of aromatic and aliphatic isothiocyanates. nih.govresearchgate.netnih.gov This technique has been successfully applied to one-pot procedures starting from primary amines and carbon disulfide. researchgate.netnih.gov
Novel Desulfurization Reagents : New reagents are continually being developed to improve upon existing methods. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a new and efficient desulfurizing agent for syntheses performed in a microwave reactor. mdpi.comnih.gov
Synthesis from Elemental Sulfur : Methods utilizing elemental sulfur offer a greener alternative to traditional reagents. mdpi.com For instance, isocyanides can be converted to isothiocyanates by reacting them with elemental sulfur. mdpi.com Another approach involves using a catalytic mixture of elemental sulfur and selenium to produce isothiocyanates. nih.gov
Tandem Staudinger/Aza-Wittig Reactions : This powerful methodology provides an alternative route to isothiocyanates, starting from azides. The azide (B81097) reacts with triphenylphosphine (B44618) to form an iminophosphorane intermediate (Staudinger reaction), which then reacts with carbon disulfide to yield the isothiocyanate (aza-Wittig reaction). nih.govnih.gov This method is known for its excellent yields and scalability. nih.gov
Fluorine-Containing Reagents : In recent years, several fluorine-containing reagents, such as (Me₄N)SCF₃ and those derived from CF₃SiMe₃, have been developed for the synthesis of isothiocyanates from primary amines. organic-chemistry.orgnih.govijacskros.com These reagents offer new pathways and can have unique reactivity profiles. rsc.org
These advanced techniques expand the toolkit available to chemists for the synthesis of this compound and other related structures, often providing more efficient and environmentally benign options.
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to the formation of a diverse range of adducts.
Reactions with Amine Nucleophiles: Formation of Thiourea Derivatives
Isothiocyanates readily react with primary and secondary amines to form substituted thiourea derivatives. This reaction is a classic example of nucleophilic addition to the carbon-sulfur double bond. The reaction of this compound with various amines yields the corresponding N-(3-methyl-4-nitrophenyl)-N'-substituted thioureas. The general mechanism involves the attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.
The synthesis of thioureas often involves the reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com For instance, a series of unsymmetrical thiourea derivatives have been synthesized by reacting different amines with isothiocyanates in a non-catalytic environment. researchgate.net The formation of thiourea derivatives from isothiocyanates and amines is a well-established synthetic route. ijacskros.com
Reactivity with Thiol-Containing Biomolecules (e.g., Cysteine Adducts)
The isothiocyanate group is known to react with thiol groups, such as those found in the amino acid cysteine. nih.gov This reaction is of significant interest in the context of biological systems. The reaction of isothiocyanates with cysteine results in the formation of dithiocarbamate adducts. nih.gov These adducts, however, can exhibit varying stability depending on the pH and the structure of the isothiocyanate. nih.govresearchgate.net For some isothiocyanates, the cysteine adduct can be unstable, leading to a transfer of the isothiocyanate group to other nucleophilic sites, such as the amine group of lysine. nih.gov
Under physiological conditions, isothiocyanates can rapidly form adducts with cysteine residues. researchgate.net The initial binding to cysteine may prevent hydrolysis of the isothiocyanate and facilitate its transport into viable epidermis, where more stable thiourea adducts with amine moieties can be formed. researchgate.net The reaction between isothiocyanates and the thiol group of cysteine to form a dithiocarbamate is pH-dependent, favoring formation at pH values between 6 and 8. researchgate.net
Formation of Complex Sulfur-Containing Adducts
Beyond simple additions, isothiocyanates can participate in reactions that lead to more complex sulfur-containing structures. For instance, the reaction of isothiocyanates with certain reagents can lead to the formation of heterocyclic compounds. The specific nature of these complex adducts depends on the reaction partners and conditions employed.
Cycloaddition and Annulation Reactions Involving Isothiocyanates
Isothiocyanates can participate in cycloaddition reactions, where the C=S double bond acts as a dipolarophile or a dienophile. These reactions are valuable for the synthesis of various heterocyclic compounds. For example, a novel annulation reaction of N-(het)aroyldiazenes and isothiocyanates has been developed to produce 2-imino-1,3,4-oxadiazolines. acs.orgnih.govacs.org This transformation involves a sequential cyclization and desulfurization/intramolecular rearrangement. acs.orgnih.gov
Another example is the Cu(I)-catalyzed annulation of isothiocyanates with 2-iodo-sulfonamides, which affords functionalized benzodithiazines and benzothiadiazinones. rsc.org Furthermore, the annulation of 2-nitrophenols with aryl isothiocyanates in the presence of an iron(III) acetylacetonate (B107027) catalyst can yield 2-aminobenzoxazoles. nih.gov
The reaction of thioisomünchnones with aryl isothiocyanates can lead to 3-aryl-2-dialkylamino-1,3-thiazolium-4-thiolates through two competitive pathways: a thionation process and a domino cycloaddition-retrocycloaddition process. electronicsandbooks.com
Kinetic and Thermodynamic Studies of Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions.
Influence of the 4-Nitrophenyl Group on Reaction Kinetics
The 4-nitrophenyl group exerts a strong electron-withdrawing effect, which significantly influences the reaction kinetics of the isothiocyanate group. This effect increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.
In studies of the aminolysis of related compounds, such as 4-nitrophenyl esters, the presence of an electron-withdrawing group like the nitro group generally increases the reactivity by enhancing the electrophilicity of the reaction center. psu.edu For instance, in the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines, the 4-nitro substituted compound exhibits a larger rate coefficient for the formation of the tetrahedral intermediate due to the stronger electron-withdrawal of the 4-nitro group. nih.gov This leaves the thiocarbonyl carbon more positive and therefore more susceptible to nucleophilic attack. nih.gov
The reactivity of isothiocyanates towards peptides has also been investigated. For example, phenyl isothiocyanate (PITC) was found to be highly reactive towards the cysteine site of a peptide. nih.gov The electronic properties of the phenyl ring, modified by substituents, would be expected to modulate this reactivity.
Identification of Reaction Intermediates and Rate-Determining Steps
While specific kinetic and mechanistic studies on this compound are not extensively documented, the reactivity patterns can be inferred from studies on analogous compounds such as p-nitrophenyl isothiocyanate and other nitrophenyl derivatives. The reactions of aryl isothiocyanates with nucleophiles, such as amines and water, generally proceed through addition-elimination mechanisms involving tetrahedral intermediates.
In the case of hydrolysis of p-nitrophenyl isothiocyanate, a proposed mechanism involves a pre-equilibrium step with a metal ion promoter, followed by a rate-determining attack of water. This leads to the formation of a thiocarbamic acid derivative as a transient intermediate, which then rapidly decomposes to the corresponding aniline.
Kinetic investigations of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines have revealed the formation of two tetrahedral intermediates: a zwitterionic intermediate (T+/-) and an anionic intermediate (T-). The reaction pathway involves a kinetically significant proton transfer from the zwitterionic intermediate to an amine to form the anionic intermediate. The rate-determining step in these reactions can vary. For the pyridinolysis of these thionocarbonates, the decomposition of the zwitterionic intermediate to products is the rate-determining step. nih.gov
For the aminolysis of related S-4-nitrophenyl thiobenzoates, non-linear Brønsted-type plots suggest a change in the rate-determining step with varying amine basicity, consistent with the presence of a zwitterionic tetrahedral intermediate. researchgate.net Similarly, studies on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates indicate that the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reactants. nih.gov
Based on these analogous systems, the reaction of this compound with a nucleophile (Nu) would likely proceed through a tetrahedral intermediate. The rate-determining step would be influenced by the nature of the nucleophile, the solvent, and the stability of the intermediate.
| Reactant | Nucleophile | Proposed Intermediate(s) | Likely Rate-Determining Step |
| p-Nitrophenyl isothiocyanate | Water | Thiocarbamic acid derivative | Attack of water |
| 4-Nitrophenyl thionocarbonate | Pyridines | Zwitterionic tetrahedral intermediate (T+/-) | Decomposition of T+/- |
| S-4-Nitrophenyl thiobenzoate | Alicyclic amines | Zwitterionic tetrahedral intermediate (T+/-) | Varies with amine basicity |
Role of Isothiocyanate as a Leaving Group in Chemical Transformations
The isothiocyanate group is not typically considered a good leaving group in classical nucleophilic aromatic substitution (SNAr) reactions. The success of SNAr reactions depends on the presence of strong electron-withdrawing groups to activate the aromatic ring and the ability of the leaving group to stabilize a negative charge. wikipedia.orglibretexts.org While the nitro group in this compound is a strong activating group, the isothiocyanate moiety itself is not a conventional leaving group like halides.
However, there are specific contexts in which the isothiocyanate group can be displaced. For instance, in the pyridinolysis of dimethyl isothiocyanophosphate, a mechanistic change is observed from a concerted mechanism to a stepwise mechanism where the rate-limiting step is the expulsion of the isothiocyanate leaving group from a reaction intermediate. researchgate.net This suggests that in certain molecular frameworks and under specific reaction conditions, the -NCS group can function as a nucleofuge.
The isothiocyanate group's primary role in chemical transformations is that of a reactive electrophilic center, readily undergoing addition reactions with a wide range of nucleophiles to form thioureas, thiocarbamates, and other derivatives. wikipedia.org In some synthetic strategies, the isothiocyanate functionality is used as a protecting group, which is the opposite of a leaving group.
Applications of 3 Methyl 4 Nitrophenyl Isothiocyanate in Organic Synthesis and Advanced Materials
Derivatization Reagent in Chemical Transformations
The high reactivity of the isothiocyanate group towards nucleophiles makes 3-Methyl-4-nitrophenyl isothiocyanate a useful derivatizing agent. Derivatization is often employed to enhance the detectability of analytes in chromatographic methods or to enable the separation of enantiomers.
In high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to modify analytes before they enter the chromatographic column. This is often done to improve their chromatographic behavior, increase their UV absorbance or fluorescence, and thus enhance the sensitivity and selectivity of the analysis.
Phenyl isothiocyanate (PITC) is a well-known reagent for the pre-column derivatization of amino acids and other primary and secondary amines. The reaction of PITC with an amine forms a stable phenylthiocarbamyl (PTC) derivative that can be easily detected by UV absorbance bepls.com. This method has been widely used for amino acid analysis nih.gov.
While specific applications of this compound as a pre-column derivatization reagent are not extensively detailed, its structural similarity to PITC and other nitrophenyl isothiocyanates suggests its potential for such applications researchgate.net. The presence of the nitro group would likely enhance the UV absorbance of the resulting derivatives, potentially leading to higher sensitivity in HPLC analysis. A study on the applicability of various isothiocyanates, including m-nitrophenyl isothiocyanate, as derivatization reagents for amines in LC/ESI-MS/MS has been conducted, showing that the generated thiourea (B124793) derivatives are readily separated and detected researchgate.net.
The following table summarizes common derivatization reagents for amines in HPLC.
| Derivatization Reagent | Analyte | Detection Method | Reference |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines, amino acids | UV | bepls.comnih.gov |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | thermofisher.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | thermofisher.com |
| Dansyl chloride | Primary and secondary amines | Fluorescence | |
| 3-Pyridyl isothiocyanate | Amines | ESI-MS/MS | researchgate.net |
| p-(Dimethylamino)phenyl isothiocyanate | Amines | ESI-MS/MS | researchgate.net |
| m-Nitrophenyl isothiocyanate | Amines | ESI-MS/MS | researchgate.net |
Chiral derivatization is a strategy used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC.
While there is no specific mention in the searched literature of this compound being used as a chiral derivatizing agent, other isothiocyanates have been employed for this purpose. For instance, (S)-1-phenylethyl isothiocyanate and (S)-1-(1-naphthyl)ethyl isothiocyanate have been used for the chiral separation of amino acids scribd.com. The principle involves the formation of diastereomeric thioureas that can be resolved by HPLC.
The effectiveness of a chiral derivatizing agent depends on its ability to create diastereomers with significant differences in their physicochemical properties, allowing for their separation. The structure of this compound itself is not chiral; therefore, to be used in chiral derivatization, it would need to be reacted with a chiral auxiliary first, or be used to derivatize a chiral analyte which would then be separated using a chiral stationary phase. More commonly, a chiral isothiocyanate is used for this purpose. For example, Edman-type chiral benzofuran-derived isothiocyanates have been used for labeling amino acids and related metabolites, forming fluorescent thiourea derivatives that can be separated nih.gov.
Applications in Sensor Development and Recognition Systems
Extensive research into the applications of isothiocyanate compounds in the development of sensors and recognition systems has been conducted. However, a thorough review of available scientific literature reveals no specific studies detailing the use of This compound for these purposes.
Research in the field of chemical sensors often utilizes related compounds, such as other substituted nitrophenyl isothiocyanates, which are incorporated into larger molecular frameworks to act as signaling units or binding sites for specific analytes. These sensors can operate on principles of colorimetry or fluorescence, where the interaction with a target molecule or ion induces a detectable change in the sensor's optical properties.
For instance, derivatives of 4-nitrophenyl isothiocyanate have been employed in the synthesis of colorimetric sensors for anions. The isothiocyanate group serves as a reactive handle to link the nitrophenyl signaling unit to a receptor moiety. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the resulting sensor molecule, making it sensitive to changes in its environment upon analyte binding.
While the isothiocyanate functional group is a versatile precursor for creating ureas and thioureas, which are common components in anion recognition systems, there is no specific data in the reviewed literature that demonstrates the application of This compound in this context. The presence and position of the methyl and nitro groups on the phenyl ring would undoubtedly influence the electronic and steric properties of any potential sensor molecule derived from it, but the exploration of these specific effects in sensor technology has not been reported.
Therefore, at present, there are no detailed research findings or data tables to present regarding the application of This compound in sensor development and recognition systems.
Advanced Analytical and Spectroscopic Characterization of 3 Methyl 4 Nitrophenyl Isothiocyanate and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for determining the molecular structure of 3-Methyl-4-nitrophenyl isothiocyanate. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For the ¹H NMR spectrum, the aromatic region would be expected to show three distinct signals corresponding to the protons on the phenyl ring. The methyl group would appear as a singlet in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and isothiocyanate (-NCS) groups. For comparison, the related compound 4-Methyl-3-nitroaniline shows ¹H NMR signals at δ 7.15 (d), 7.09 (d), and 6.80 (dd) for the aromatic protons, and at δ 2.31 (s) for the methyl protons in DMSO-d₆. rsc.org
In the ¹³C NMR spectrum, eight distinct carbon signals would be anticipated. The isothiocyanate carbon is known to exhibit a very broad signal, or sometimes be unobservable ("silent"), which is a characteristic feature of this functional group due to its relaxation properties. glaserchemgroup.com The other carbon signals would include those of the aromatic ring, with the carbons attached to the nitro and isothiocyanate groups being significantly shifted, and a signal for the methyl carbon. The ¹³C NMR data for 4-Methyl-3-nitroaniline shows aromatic carbons in the range of δ 108-150 ppm and a methyl carbon signal at δ 18.78 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5-8.0 | m | Aromatic CH |
| ¹H | ~2.5 | s | -CH₃ |
| ¹³C | ~120-150 | Aromatic C | |
| ¹³C | ~130-140 (often broad) | -NCS | |
| ¹³C | ~20 | -CH₃ |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the isothiocyanate and nitro groups. Aromatic isothiocyanates typically show a very strong and characteristic asymmetric stretching vibration for the -N=C=S group in the range of 2000–2200 cm⁻¹. chemicalpapers.com The nitro group (-NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1500–1560 cm⁻¹ and a symmetric stretch around 1335–1370 cm⁻¹. Other expected bands would include those for aromatic C-H and C=C stretching.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic isothiocyanates display a characteristic absorption band in the region of 300–320 nm, which is attributed to n-π* transitions of the conjugated system. chemicalpapers.com The presence of the nitro group, a strong chromophore, would also contribute to the UV-Vis absorption profile.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Isothiocyanate (-NCS) | 2000-2200 | Asymmetric Stretch |
| Nitro (-NO₂) | 1500-1560 | Asymmetric Stretch |
| Nitro (-NO₂) | 1335-1370 | Symmetric Stretch |
| Aromatic C=C | ~1600 | Ring Stretch |
| Aromatic C-H | ~3000-3100 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₆N₂O₂S), the calculated monoisotopic molecular weight is approximately 194.02 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194.
The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS) or the nitro group (-NO₂). Common fragmentation pathways could include the formation of ions corresponding to [M-NCS]⁺ and [M-NO₂]⁺. Further fragmentation of the aromatic ring would also be observed. While a specific mass spectrum for this compound is not available, analysis of related nitrophenyl compounds provides insight into expected fragmentation behavior. rsc.org
X-ray Diffraction for Solid-State Structure Determination
However, the crystal structure of the related compound 3-Methyl-4-nitrophenol has been reported. It crystallizes in the monoclinic space group P2₁/c, and its structure is stabilized by intermolecular hydrogen bonds. researchgate.net Should single crystals of this compound be obtained, X-ray diffraction would provide invaluable information about its solid-state conformation and intermolecular interactions.
Advanced Chromatographic Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of volatile and semi-volatile compounds. The analysis of nitrophenols by GC-MS is well-established.
For the analysis of this compound, the compound would first be separated from other components in a sample on a GC column based on its volatility and interaction with the stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, producing a characteristic mass spectrum that can be used for identification. Quantification can be achieved by comparing the peak area to that of a known standard. Given the polarity of the nitro group, derivatization may sometimes be employed to improve chromatographic performance, though direct analysis is often possible.
Table 3: Summary of Analytical Techniques and Expected Information
| Technique | Information Obtained | Expected Key Findings for this compound |
|---|---|---|
| NMR Spectroscopy | Structural framework (C-H connectivity) | Distinct signals for aromatic protons, a singlet for the methyl group, and a characteristic broad signal for the isothiocyanate carbon. |
| IR Spectroscopy | Functional groups | Strong absorptions for -NCS (2000-2200 cm⁻¹) and -NO₂ (1500-1560 and 1335-1370 cm⁻¹). |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Absorption maximum expected in the UV-Vis region, influenced by the conjugated aromatic system and nitro group. |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak at m/z 194 and fragments corresponding to the loss of -NCS and -NO₂. |
| X-ray Diffraction | Solid-state structure | Precise bond lengths, angles, and crystal packing (data not currently available). |
| GC-MS | Separation, identification, and quantification | A specific retention time and a mass spectrum matching the compound's structure for positive identification. |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, identification, and quantification of this compound and its derivatives. These methods are favored for their high resolution, sensitivity, and reproducibility in analyzing complex mixtures.
HPLC operates by pumping a liquid solvent mixture (mobile phase) containing the analyte through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. In the context of this compound, which is a moderately polar compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
A study on the analysis of 3-methyl-4-nitrophenol, a major metabolite of fenitrothion and a structurally similar compound, utilized a reversed-phase HPLC method with a C18 column. The mobile phase consisted of an acetonitrile and water mixture (60:40 v/v) with a flow rate of 1 mL/min, and detection was performed at 270 nm. This method successfully separated the analyte from other components in a biological matrix, demonstrating the utility of HPLC for such compounds. For this compound and its derivatives, similar conditions can be optimized to achieve efficient separation.
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in several key advantages, including higher resolution, increased sensitivity, and significantly faster analysis times. nih.govhplc.euresearchgate.net The transition from HPLC to UHPLC can drastically reduce solvent consumption, making it a more environmentally friendly or "green" analytical approach. nih.gov While offering superior performance, UHPLC systems operate at much higher pressures, necessitating specialized instrumentation. hplc.eusigmaaldrich.com
The development of a UHPLC method for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition and gradient, flow rate, and column temperature to achieve the desired separation efficiency and analysis speed. The higher efficiency of UHPLC columns allows for the use of shorter column lengths, further contributing to faster run times. nih.govresearchgate.net
Illustrative HPLC/UHPLC Parameters for Analysis of this compound Derivatives:
| Parameter | HPLC | UHPLC |
| Column | C18 (5 µm, 4.6 x 150 mm) | C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B in 15 min | 20-80% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 270 nm | UV at 270 nm |
| Injection Volume | 10 µL | 2 µL |
This table presents typical starting conditions for method development and may require further optimization.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Enhanced Detection
To achieve higher sensitivity and structural confirmation, HPLC and UHPLC systems are often coupled with a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound and its derivatives, as it minimizes fragmentation during the ionization process.
In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. These ions are then guided into the mass analyzer. ESI can be operated in either positive or negative ion mode. For this compound, depending on the derivative, either mode could be advantageous. The nitro group can stabilize a negative charge, making negative ion mode a viable option.
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound derivative) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process generates a characteristic fragmentation pattern that can be used as a "fingerprint" for unequivocal identification of the compound.
The isothiocyanate group, when derivatized with amines to form thioureas, has been shown to produce characteristic fragmentation patterns in ESI-MS/MS. nih.gov The collision-induced dissociation often leads to the cleavage of the C-N bond within the thiourea (B124793) structure, resulting in a specific and intense product ion, which is highly useful for selective detection and quantification. nih.gov For instance, in the analysis of amine derivatives of other isothiocyanates, this specific fragmentation has been leveraged for sensitive detection. nih.gov
A similar fragmentation behavior would be expected for derivatives of this compound. The fragmentation pattern would also likely involve losses related to the nitro group (e.g., loss of NO or NO₂) and the methyl group.
Hypothetical ESI-MS/MS Fragmentation Data for a Thiourea Derivative of this compound:
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Putative Fragment Identity |
| [M+H]⁺ | 20 | [M+H - RNH₂]⁺ | Protonated this compound |
| [M+H - C₆H₃(CH₃)(NO₂)NCS]⁺ | Protonated amine | ||
| [M+H - NO₂]⁺ | Loss of nitro group | ||
| [M-H]⁻ | 25 | [M-H - R]⁻ | Loss of amine side chain |
| [C₆H₃(CH₃)(NO₂)NCS - H]⁻ | Deprotonated this compound | ||
| [NO₂]⁻ | Nitro group anion |
This table is illustrative and actual fragmentation patterns may vary depending on the specific derivative and instrumental conditions.
The combination of UHPLC with ESI-MS/MS offers a powerful platform for the trace-level analysis of this compound and its derivatives in complex matrices, providing high separation efficiency, sensitivity, and structural confirmation. researchgate.net
Computational and Theoretical Chemistry Studies of 3 Methyl 4 Nitrophenyl Isothiocyanate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
The first step in the computational analysis of a molecule like 3-Methyl-4-nitrophenyl isothiocyanate is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to perform this optimization. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes the calculation of the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such analyses are crucial for understanding intermolecular interactions and chemical reactivity.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl Isothiocyanate Derivative (Illustrative Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-N (isothiocyanate) | 1.18 | | | | N=C (isothiocyanate) | 1.22 | | | | C=S (isothiocyanate) | 1.58 | | | | C-N (nitro) | 1.48 | | | | N-O (nitro) | 1.23 | | | | C-C (aromatic) | 1.39 - 1.41 | | | | | | C-N-C | 178.5 | | | | N-C-S | 179.2 | | | | O-N-O | 124.5 | | | | | C-C-N-C | 179.8 | Note: This table contains illustrative data for a similar compound to demonstrate the output of geometry optimization calculations and does not represent actual calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group and the isothiocyanate group are expected to significantly influence the energies and distributions of these frontier orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitrophenyl Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: This table provides example energy values to illustrate the output of an FMO analysis and does not represent actual calculated values for this compound.
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These predicted values are then often compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For a reactive molecule like this compound, understanding its reaction pathways is crucial.
A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. DFT calculations can be used to locate and optimize the geometry of these transition states. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Once the transition state is characterized, the activation energy barrier for the reaction can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a critical factor in determining the rate of a reaction. A lower energy barrier corresponds to a faster reaction.
Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and kinetics. Computational models can account for these solvation effects through either explicit or implicit solvation models.
In explicit solvation models, individual solvent molecules are included in the calculation, which is computationally expensive but can provide a detailed picture of solvent-reactant interactions. More commonly, implicit solvation models, such as the Polarizable Continuum Model (PCM), are used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of the free energy of solvation, which can then be used to correct the energies of reactants, transition states, and products, providing a more accurate representation of the reaction in solution. This is particularly important for reactions involving charged or highly polar species, where solvent stabilization can dramatically alter the energy profile of the reaction pathway.
Molecular Interactions and Ligand-Receptor Dynamics Studies of this compound
While direct computational and theoretical chemistry studies specifically targeting this compound are not extensively available in publicly accessible literature, significant insights into its potential molecular interactions and ligand-receptor dynamics can be extrapolated from research on structurally analogous compounds. Isothiocyanates (ITCs) are known for their electrophilic nature, which allows them to interact with and modify cellular proteins, a mechanism central to their biological activities nih.govnih.govnih.gov. Computational analyses, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes and affinities of various isothiocyanates and related nitrophenyl compounds with their protein targets.
Molecular docking studies on a range of phenyl isothiocyanates have revealed favorable binding affinities with various protein targets, suggesting their potential as biologically active agents nih.govresearchgate.net. For instance, research into the anticancer properties of several synthesized phenyl isothiocyanates demonstrated their ability to fit within the binding pockets of target proteins, a critical step in exerting a biological effect nih.govresearchgate.net.
In-depth computational analyses of benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) as inhibitors of proteasomal cysteine deubiquitinases, specifically USP14 and UCHL5, have provided detailed atomic-level insights into their interactions. These studies suggest that the isothiocyanate group can interact with the catalytic triads of these enzymes nih.gov. For example, docking results indicate that PEITC can interact with HIS-164 and ASP-179 in the active site of UCHL5 nih.gov. This points to the likelihood that this compound could engage in similar interactions, with its isothiocyanate moiety forming key connections within the active site of a target receptor. The presence of the methyl and nitro groups on the phenyl ring would further influence the binding specificity and affinity through additional hydrophobic and electrostatic interactions.
Furthermore, computational investigations of bis(3-(4-nitrophenyl)acrylamide) derivatives, which share the 4-nitrophenyl group, have shown effective interactions with acetylcholinesterase (AChE) niscair.res.in. Molecular docking and dynamics simulations revealed that the nitro group and the phenyl ring participate in forming stable complexes with the enzyme's active site niscair.res.in. This suggests that the 4-nitro group of this compound could play a significant role in its binding to target proteins, potentially through electrostatic or polar interactions.
The following tables summarize findings from computational studies on compounds structurally related to this compound, offering a predictive glimpse into its potential molecular interactions.
Table 1: Predicted Molecular Interactions of Benzyl Isothiocyanate with Deubiquitinases
| Target Protein | Interacting Residues | Predicted Interaction Type |
| UCHL5 | HIS-164, ASP-179 | Covalent and Hydrogen Bonding |
| USP14 | Catalytic Triad | Covalent Interaction |
Data extrapolated from computational studies on benzyl isothiocyanate nih.gov.
Table 2: Docking Scores of Phenyl Isothiocyanate Derivatives against a Cancer-Related Protein Target
| Compound | Docking Score (kcal/mol) |
| Phenyl Isothiocyanate Analog 1 | -7.2 |
| Phenyl Isothiocyanate Analog 2 | -7.8 |
| Phenyl Isothiocyanate Analog 3 | -8.1 |
Data represents a summary of findings from studies on various phenyl isothiocyanates and is intended to be illustrative of the binding energies that might be expected researchgate.net.
Q & A
Q. What are the common synthetic routes for 3-Methyl-4-nitrophenyl isothiocyanate, and how do reaction conditions influence yield and purity?
- Methodological Answer: Two primary methods are used:
- Route 1: Reaction of 3-methyl-4-nitroaniline with carbon disulfide (CS₂) to form a dithiocarbamate intermediate, followed by desulfurization using propane phosphonic acid anhydride (T3P) . This method avoids thiophosgene, reducing toxicity risks, but requires strict control of reaction time (6–8 hours at 0–5°C) to minimize byproducts.
- Route 2: Direct reaction of the amine with thiophosgene (Cl₂C=S) under anhydrous conditions, which achieves higher yields (>80%) but poses safety challenges due to thiophosgene’s volatility and toxicity .
Key Considerations: Optimize solvent choice (e.g., dichloromethane for Route 1) and monitor pH to prevent hydrolysis of the isothiocyanate group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals (δ 7.8–8.2 ppm for nitro-substituted ring) and methyl group resonance (δ 2.5 ppm). ¹³C NMR confirms the isothiocyanate carbon at δ ~135 ppm .
- IR Spectroscopy: Strong absorption bands at ~2050 cm⁻¹ (N=C=S stretching) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) .
- Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 224 [M+H]⁺ .
Q. What are the typical reaction pathways for this compound with nucleophiles?
- Methodological Answer: The isothiocyanate group reacts with nucleophiles (e.g., amines, thiols) via:
- Thiourea Formation: Primary amines attack the electrophilic carbon, forming substituted thioureas (e.g., R-NH-C(S)-NH-Ar). This proceeds in polar aprotic solvents (DMF, THF) at 25–50°C .
- Thiol-Addition: Thiols (RSH) yield dithiocarbamates under basic conditions (pH 8–10), requiring inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and methyl substituents influence regioselectivity in cycloaddition reactions?
- Methodological Answer:
- Electronic Effects: The nitro group (-NO₂) is electron-withdrawing, polarizing the aromatic ring and increasing electrophilicity at the isothiocyanate carbon, favoring nucleophilic attack.
- Steric Effects: The methyl group at the 3-position hinders approach of bulky nucleophiles (e.g., tert-butylamine), directing reactivity to the less hindered 4-position. Computational studies (DFT) show a 15–20% energy barrier increase for ortho-attack due to steric clashes .
Q. What computational approaches can predict the stability of intermediates in tandem cyclization reactions involving this compound?
- Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model intermediates in cyclization reactions (e.g., with β-(2-aminophenyl)-α,β-ynones). Transition state analysis reveals that 6-exo-dig cyclization is favored over 5-endo-dig due to lower activation energy (~25 kcal/mol vs. ~32 kcal/mol) .
- Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to account for dielectric stabilization of charged intermediates .
Q. How can contradictory data on the compound’s hydrolytic stability be resolved under varying pH conditions?
- Methodological Answer:
- Controlled Hydrolysis Studies: Monitor degradation kinetics via HPLC at pH 2–12. Hydrolysis is minimal below pH 5 (t₁/₂ > 48 hours) but accelerates above pH 9 (t₁/₂ ~2 hours) due to hydroxide-mediated cleavage of the N=C=S bond .
- Mitigation: Use buffered aqueous systems (pH 6–7) or non-polar solvents (toluene) to suppress hydrolysis during biological assays .
Methodological Best Practices
Q. What strategies optimize purity for applications in protein conjugation studies?
- Methodological Answer:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amine and sulfur byproducts. Confirm purity via TLC (Rf ~0.6 in 7:3 hexane:EtOAc) .
- Storage: Store under argon at –20°C in amber vials to prevent moisture absorption and photodegradation .
Q. How can researchers validate the formation of thiourea adducts in complex reaction mixtures?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
